3-Acetyl-4-hydroxy-2-quinolone
Overview
Description
3-Acetyl-4-hydroxy-2-quinolone is a compound that has attracted increased attention in both synthetic organic and medicinal chemistry . It is a hydroxyquinoline and is considered to be of considerable value due to numerous advancements in its use .
Synthesis Analysis
The synthesis of 3-acetyl-4-hydroxy-2-quinolone has been a subject of interest in the field of organic chemistry . The compound has been synthesized and its spatial structure has been studied . The synthetic approaches and applications of this class of compounds have been discussed in the literature .Molecular Structure Analysis
The molecular structure of 3-acetyl-4-hydroxy-2-quinolone involves tautomeric structures . The possible tautomeric forms can exist in four possible structures .Chemical Reactions Analysis
The chemical reactions of 3-acetyl-4-hydroxy-2-quinolone have been discussed in the literature . The compound has been used in the synthesis of related four-membered to seven-membered heterocycles .Scientific Research Applications
Synthesis and Derivative Formation
3-Acetyl-4-hydroxy-2-quinolone has been utilized in the synthesis of various chemical compounds. For example, its reaction with boron trifluoride etherate produces a boron difluoride complex. This complex can undergo further condensation with other carbonyl compounds to form new 2-quinolone derivatives, which are notable for their intense absorption in the visible spectrum and effective fluorescence (Manaev et al., 2008). Additionally, a method involving zinc powder in acetic acid/hydrochloric acid has been used to reduce 3-acetyl-4-hydroxy-2(1H)-quinolones to 3-alkyl-4-hydroxy-2(1H)-quinolinones, demonstrating its versatility in chemical transformations (Kappe et al., 1995).
Antimicrobial Studies
Quinoline-based ligands, including substituted 3-acetyl 4-hydroxyquinolines, have been synthesized for the preparation of metal complexes with potential antimicrobial properties. These complexes, characterized through various spectroscopic techniques, have shown significant biological activities, particularly in antibacterial and antifungal applications (Pervaiz et al., 2017).
Application in Heterocyclic Synthesis
The utility of 4-hydroxy-2(1H)-quinolone as a building block for heterocyclic compounds has been comprehensively surveyed. Its reaction mechanisms, scope, and limitations in various synthetic approaches highlight its importance in the field of heterocyclic synthesis (Abdou, 2014).
Electrochemical Detection
3-Acetyl-4-hydroxy-2-quinolone has also been involved in studies related to electrochemical detection. Specifically, the Pseudomonas Quinolone Signal, a key regulator in bacterial behavior, can be sensitively detected using electrochemical strategies involving 4-hydroxy-2-quinolones (Zhou et al., 2011).
Synthesis of Novel Derivatives
The synthesis of novel derivatives using 3-acetyl-4-hydroxy-2-quinolone has been explored. For instance, new Schiff bases and oxadiazoles derivatives have been synthesized through a series of reactions starting from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one. These compounds have been evaluated for their antimicrobial activity, demonstrating the potential for pharmaceutical applications (Salman, 2018).
properties
IUPAC Name |
3-acetyl-4-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJPZBVJLHYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180770 | |
Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-hydroxy-2-quinolone | |
CAS RN |
26138-64-7 | |
Record name | 3-Acetyl-2,4-dihydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26138-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026138647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-4-hydroxy-2-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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